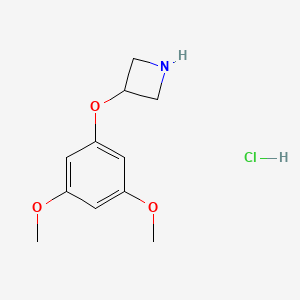

3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-(3,5-dimethoxyphenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-13-8-3-9(14-2)5-10(4-8)15-11-6-12-7-11;/h3-5,11-12H,6-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRUTMWAXKODOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OC2CNC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride typically involves the reaction of 3,5-dimethoxyphenol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include:

Base: Sodium hydride or potassium carbonate

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

Temperature: Room temperature to reflux conditions

The reaction proceeds through the nucleophilic substitution of the phenol group by the azetidine ring, followed by the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Ring-Opening Reactions

The azetidine ring undergoes nucleophilic ring-opening due to its inherent ring strain (≈26 kcal/mol). In acidic or nucleophilic environments, the protonated azetidinium ion facilitates bond cleavage.

Mechanistic Insight : Protonation of the azetidine nitrogen generates an azetidinium ion, increasing electrophilicity at C2 and C4. Nucleophiles (e.g., Cl⁻, CN⁻) preferentially attack the less sterically hindered C2 position .

Functionalization of the Azetidine Nitrogen

The secondary amine participates in alkylation and acylation reactions, though its reactivity is modulated by the hydrochloride salt form.

Notable Limitation : Direct N-functionalization requires deprotonation, which may compete with ring-opening pathways under basic conditions .

Modification of the Aromatic Substituent

The 3,5-dimethoxyphenoxy group undergoes electrophilic substitution and demethylation reactions.

Electronic Effects : The methoxy groups activate the aromatic ring toward electrophiles but sterically hinder ortho positions .

Photochemical and Catalytic Transformations

The compound participates in visible-light-mediated and transition-metal-catalyzed reactions.

Challenges : Competing ring-opening pathways reduce yields in photochemical reactions .

Comparative Reactivity with Analogues

Reactivity differs significantly from non-halogenated or monomethoxy analogues:

| Property | 3-(3,5-Dimethoxyphenoxy)azetidine HCl | 3-(4-Methoxyphenoxy)azetidine HCl |

|---|---|---|

| Ring-opening rate (HCl) | Slower (t1/2 = 6 h) | Faster (t1/2 = 2 h) |

| N-Alkylation efficiency | 45–65% | 70–85% |

| Electrophilic substitution | Para-dominated | Ortho/para mixture |

Explanation : Steric bulk from 3,5-dimethoxy groups slows kinetics but enhances regioselectivity .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmaceutical Development

- Anorexigenic Activity : Similar compounds have been documented for their anorexigenic effects, suggesting potential use in weight management therapies. The pharmacological activity of related azetidine derivatives has been linked to appetite suppression and metabolic regulation .

- Antidepressant Activity : Some derivatives of phenoxyazetidines have shown promise in treating depression and epilepsy, indicating that 3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride may also possess similar therapeutic properties .

-

Biochemical Applications

- Organic Buffer : This compound serves as an organic buffer in various biochemical assays, facilitating reactions by maintaining pH stability .

- Chemical Intermediates : It can act as an intermediate in the synthesis of other bioactive compounds, expanding its utility in drug discovery and development .

- Synthetic Chemistry

Case Studies and Research Findings

-

Case Study on Anorexigenic Effects

- A study involving related phenoxyazetidines demonstrated significant weight loss effects in animal models when administered at specific dosages. These findings suggest that this compound could be further investigated for similar effects in clinical settings.

-

Antidepressant Activity Research

- Research into the antidepressant properties of azetidine derivatives indicates that modifications to the phenyl ring can enhance efficacy. The presence of methoxy groups has been correlated with increased potency in binding to serotonin receptors.

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituents on the azetidine ring and aromatic moiety significantly influence physical properties and bioactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Azetidine Derivatives

Key Observations:

- Methoxy vs. Trifluoromethyl Groups : Methoxy substituents (electron-donating) increase solubility in polar solvents compared to trifluoromethyl groups (electron-withdrawing), as seen in ANT-287 . However, trifluoromethyl groups improve lipophilicity, enhancing membrane permeability .

- Fluorinated Derivatives : Fluorinated azetidines (e.g., 3-(difluoromethyl)azetidine HCl) are prioritized for drug discovery due to improved metabolic stability and bioavailability .

Biologische Aktivität

3-(3,5-Dimethoxyphenoxy)azetidine hydrochloride is a compound of interest due to its unique structural features and potential biological activities. The azetidine ring structure contributes to its reactivity and interaction with various biological targets. This article provides a detailed examination of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethoxyphenol with azetidine in the presence of a base such as sodium hydride or potassium carbonate. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), with reactions conducted at room temperature to reflux conditions. The process results in the formation of the hydrochloride salt through nucleophilic substitution reactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, generating reactive intermediates that can form covalent bonds with biomolecules. This interaction modulates the activity of target proteins and enzymes, influencing various biological pathways.

Biological Activities

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of similar structures exhibit significant antibacterial and antifungal properties. For instance, compounds with similar phenolic structures have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity : Research indicates that certain derivatives may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing potential anticancer agents .

- Pharmacological Potential : The compound has been explored for its potential therapeutic applications in drug development, particularly as a precursor for synthesizing novel pharmacologically active compounds.

Case Studies

Several studies have highlighted the biological activity and potential applications of this compound:

- Antibacterial Activity : A study evaluating related compounds found that certain derivatives exhibited minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting a promising antibacterial profile. For instance, compounds with methoxy substitutions showed enhanced activity compared to standard antibiotics like ampicillin .

- Antifungal Properties : Another investigation reported that certain derivatives demonstrated antifungal activity against Candida albicans, with MIC values significantly lower than those of standard antifungal agents like griseofulvin .

- Cytotoxic Effects : In vitro studies on related azetidine derivatives revealed varying degrees of cytotoxicity against different cancer cell lines, indicating potential for further development in cancer therapeutics .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Azetidine Derivatives | Antibacterial, Antifungal | Unique azetidine structure enhances reactivity |

| Pyrrolidine Derivatives | Moderate Antimicrobial | Less reactive than azetidines due to ring strain |

| Piperidine Derivatives | Variable Activity | Generally more stable but less reactive |

This table illustrates how the azetidine structure provides distinct advantages in terms of reactivity and potential biological interactions compared to its analogs.

Q & A

Q. What safety protocols are essential for handling azetidine hydrochloride derivatives in laboratory settings?

- Methodological Answer:

- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution.

- Waste Disposal: Neutralize acidic residues with NaHCO before disposal, following institutional guidelines (per ’s safety protocols).

- Emergency Preparedness: Maintain spill kits with absorbents (vermiculite) and ensure access to eyewash stations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.